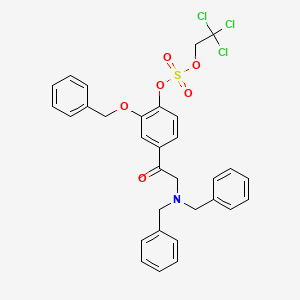
2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate typically involves multiple steps. The initial step often includes the protection of functional groups to prevent unwanted reactions. For instance, the benzyloxy group can be introduced through a reaction involving benzyl alcohol and a suitable protecting agent. The dibenzylglycyl moiety can be synthesized through a series of reactions involving glycine derivatives and benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process may involve techniques such as crystallization, distillation, and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of ethers or esters .
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the dibenzylglycyl moiety may form hydrogen bonds with amino acid residues. The trichloroethyl sulfate group can undergo hydrolysis, releasing reactive intermediates that can modify biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-(Benzyloxy)-2,2,2-trichloroethyl)pentanamide: Shares the benzyloxy and trichloroethyl groups but differs in the amide linkage.
2,2,2-Trichloroethyl 6β-(phenylacetamido)penici: Contains the trichloroethyl group and is used in antibiotic synthesis.
Uniqueness
2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and dibenzylglycyl moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C31H28Cl3NO6S |
|---|---|
Peso molecular |
649.0 g/mol |
Nombre IUPAC |
[4-[2-(dibenzylamino)acetyl]-2-phenylmethoxyphenyl] 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C31H28Cl3NO6S/c32-31(33,34)23-40-42(37,38)41-29-17-16-27(18-30(29)39-22-26-14-8-3-9-15-26)28(36)21-35(19-24-10-4-1-5-11-24)20-25-12-6-2-7-13-25/h1-18H,19-23H2 |
Clave InChI |
WRGPGQPBNBJBBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)OS(=O)(=O)OCC(Cl)(Cl)Cl)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
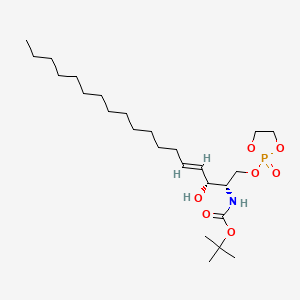

![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)


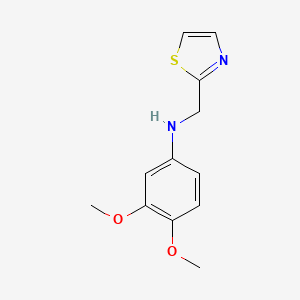
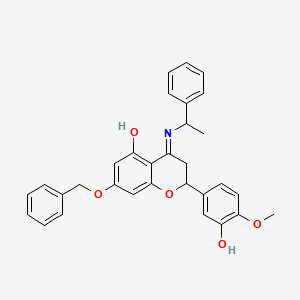
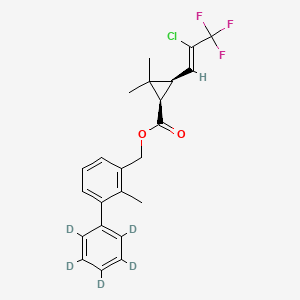
![methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B13862548.png)
![7-benzyl-4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B13862554.png)
![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
